![molecular formula C13H13ClN2O5S2 B2737839 ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate CAS No. 899966-48-4](/img/structure/B2737839.png)
ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate
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Overview
Description
This compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
Molecular Structure Analysis
The molecular formula of this compound is C16H19ClN4O5S2 . It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold in medicinal chemistry .Physical And Chemical Properties Analysis
The average mass of this compound is 446.929 Da and the mono-isotopic mass is 446.048523 Da . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the compound, has been reported to have antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Antiviral Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has also been reported to have antiviral activity . This indicates that the compound could be explored for its potential use in antiviral therapies.
Antihypertensive Activity
The compound could potentially be used in the treatment of hypertension. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive activity .
Antidiabetic Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic activity . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have anticancer activity . This indicates that the compound could be explored for its potential use in cancer therapies.
KATP Channel Activators
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides, which include the compound, were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This suggests that the compound could potentially be used in the treatment of diseases related to these tissues.
AMPA Receptor Modulators
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have activity as AMPA receptor modulators . This indicates that the compound could be explored for its potential use in neurological therapies.
Antimycobacterial Activity
The ethyl 6-(4-chlorobenzoyl)-1,1-dioxo-3,5-diaryl derivatives of the 1,4-thiazinane-2-carboxylates, which include the compound, are also highly active against different species of mycobacterium that are highly resistant to other drugs . This suggests that the compound could potentially be used in the development of new antimycobacterial drugs.
Future Directions
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which this compound belongs, has been the subject of ongoing research due to its various pharmacological activities . Future research may focus on exploring new functional groups to attach to the ring to enhance its activity or to discover new activities. The advent of computerized molecular graphics may also boost the study of structural-activity relationships .
properties
IUPAC Name |
ethyl 4-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O5S2/c1-2-21-12(18)6-9(17)7-22-13-15-10-4-3-8(14)5-11(10)23(19,20)16-13/h3-5H,2,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTYRBSYHIDIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate |
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